![molecular formula C17H11Cl2F3N4O B2799341 2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide CAS No. 2058442-40-1](/img/structure/B2799341.png)

2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

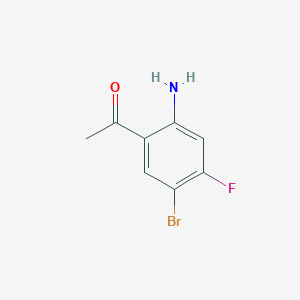

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

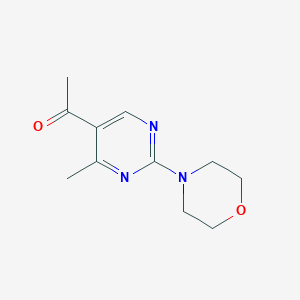

The synthesis of trifluoromethylpyridines involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This process results in the production of 2,3,5-DCTF . At the same time, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is also obtained as a minor product .Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines includes a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of trifluoromethylpyridines include chlorination, fluorination, and aromatic nuclear chlorination .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the fluorine atom and the pyridine moiety . These properties contribute to the biological activities of TFMP derivatives .Scientific Research Applications

Medicinal Chemistry and Pharmacological Potential

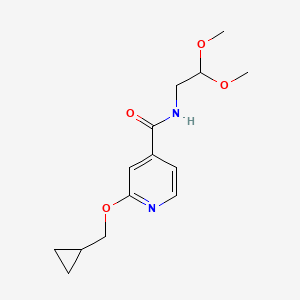

The compound shows promise in medicinal chemistry, particularly as a part of compounds synthesized for the treatment of various diseases. For instance, it has been implicated in the synthesis of novel derivatives that act as potent and selective inhibitors for specific biological targets. An example includes its role in the synthesis of heteroaryl-containing benzamide derivatives designed for in vitro assays that measure increases in glucose uptake and glucokinase activity stimulated by glucose in rat hepatocytes. These compounds demonstrate significant potential for the treatment of type 2 diabetes mellitus due to their ability to modulate glucokinase activity, an enzyme critical in glucose metabolism (Park et al., 2014).

Organic Synthesis and Chemical Properties

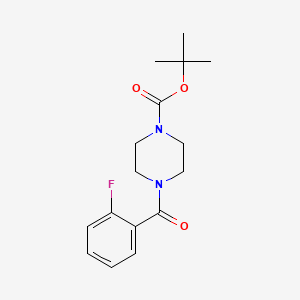

In organic synthesis, the compound has been used as a building block for creating various heterocyclic compounds with potential pharmaceutical applications. Its reactivity has been explored in the context of synthesizing complex molecules that exhibit a wide range of biological activities. For example, it has been utilized in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives, showcasing its versatility in creating bioactive molecules (Harb et al., 2005).

Materials Science and Electroluminescence

The research extends into materials science, where derivatives of this compound have been studied for their electroluminescent properties. This is particularly relevant for the development of high-efficiency organic light-emitting diodes (OLEDs). Studies have shown that compounds containing pyrazol-pyridine ligands exhibit distinct photoluminescent emissions, which are crucial for the design and optimization of OLEDs. Such research not only advances our understanding of the photophysical properties of these compounds but also contributes to the development of next-generation electronic and photonic devices (Su et al., 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with the use of trifluoromethylpyridines would be determined by regulatory bodies at the national or provincial level . Pesticides manufactured to comply with FAO specifications are not exempted from any safety regulation or other legal or administrative provision applicable to their manufacture, sale, transportation, storage, handling, preparation, and/or use .

Future Directions

Properties

IUPAC Name |

2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2F3N4O/c1-26-15(25-16(27)10-4-2-3-5-12(10)18)11(8-24-26)14-13(19)6-9(7-23-14)17(20,21)22/h2-8H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGUBQMNDYPRQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2799261.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2799271.png)

![2-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799272.png)

![N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2799274.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2799280.png)